(1S,3R)-rel-3-Amino-1-methylcyclopentan-1-ol
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Overview
Description
(1S,3R)-rel-3-Amino-1-methylcyclopentan-1-ol is a chiral compound with a cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-rel-3-Amino-1-methylcyclopentan-1-ol can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to yield the desired compound . The reaction conditions typically involve the use of catalysts such as palladium on carbon for hydrogenation and lithium hydroxide for hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-rel-3-Amino-1-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a cyclopentanone derivative, while reduction of the amino group can produce various substituted amines.
Scientific Research Applications
(1S,3R)-rel-3-Amino-1-methylcyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,3R)-rel-3-Amino-1-methylcyclopentan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-1-Amino-3-(hydroxymethyl)cyclopentane: Another stereoisomer with similar functional groups but different spatial arrangement.
Cyclopentanol: A simpler compound with only a hydroxyl group attached to the cyclopentane ring.
Cyclopentylamine: A compound with only an amino group attached to the cyclopentane ring.
Uniqueness
(1S,3R)-rel-3-Amino-1-methylcyclopentan-1-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups in a specific spatial arrangement allows for unique interactions with other molecules, making it a valuable compound in various research and industrial applications.
Biological Activity
The compound (1S,3R)-rel-3-Amino-1-methylcyclopentan-1-ol is a chiral amino alcohol with significant potential in various biological applications. Its unique stereochemistry contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
- Molecular Formula : C6H13NO
- Molecular Weight : 115.17 g/mol
- CAS Number : Not listed in the provided sources but can be found in chemical databases.
This compound is known to interact with various biological targets, primarily focusing on its role as a modulator of neurotransmitter systems. Preliminary studies suggest that it may act on the muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and other neurological processes .
Pharmacological Effects
- Cognitive Enhancement :
- Neuroprotective Properties :
- Antipsychotic-like Effects :
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Cognitive Enhancement | Improved memory and learning | |
Neuroprotection | Reduced neuronal apoptosis | |
Antipsychotic-like Effects | Decreased hallucinations and delusions |
Study 1: Cognitive Enhancement in Animal Models
A study investigated the effects of this compound on cognitive performance in rodent models. The results indicated significant improvements in memory tasks compared to control groups treated with placebo. The mechanism was attributed to enhanced cholinergic activity.
Study 2: Neuroprotective Effects
Another research focused on the neuroprotective properties of related compounds in models of neurodegeneration. The findings demonstrated that treatment with this compound reduced markers of oxidative stress and inflammation, suggesting a protective role against neuronal damage.
Study 3: Antipsychotic-Like Activity
A clinical trial explored the antipsychotic potential of compounds structurally related to this compound. Participants showed a reduction in psychotic symptoms after treatment, highlighting the importance of mAChR modulation in managing psychiatric disorders.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1S,3R)-3-amino-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-6(8)3-2-5(7)4-6/h5,8H,2-4,7H2,1H3/t5-,6+/m1/s1 |
InChI Key |
IYFHJEJEAYGRRF-RITPCOANSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1)N)O |
Canonical SMILES |
CC1(CCC(C1)N)O |
Origin of Product |
United States |
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